1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H24BrN5O3 and its molecular weight is 510.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1359105-49-9) represents a novel class of organic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and overall pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is C24H24BrN5O3, with a molecular weight of approximately 510.39 g/mol. The structure features multiple functional groups, including a triazole ring and oxazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole structures. For instance:
- Cell Viability Assays : The compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that it exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values were reported in the micromolar range, suggesting a promising therapeutic index .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.65 |
HeLa | 2.41 |
These results indicate that structural modifications can lead to enhanced selectivity and potency against specific cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of p53 pathways. Western blot analyses revealed increased levels of p53 and caspase-3 cleavage in treated cells, suggesting that the compound promotes programmed cell death in cancerous cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that derivatives of this compound can selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumorigenesis. Compounds exhibiting nanomolar inhibition concentrations were identified, highlighting their potential as therapeutic agents in cancer treatment .
Case Studies
Several case studies have been documented regarding the biological effects of similar compounds:
- Study on Oxadiazole Derivatives : Research indicated that oxadiazole derivatives showed significant anticancer activity by targeting cell cycle regulation pathways. Modifications to the oxadiazole structure enhanced selectivity towards cancer cells while sparing normal cells .
- Triazole Derivatives : A comparative analysis of various triazole derivatives demonstrated that modifications could lead to improved binding affinities for target proteins involved in cancer pathways. This suggests that similar strategies could be employed for optimizing the activity of the compound under discussion .
属性
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN5O3/c1-13-7-6-8-14(2)21(13)27-23(31)22-15(3)30(29-28-22)12-19-16(4)33-24(26-19)18-11-17(25)9-10-20(18)32-5/h6-11H,12H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMBJYDWPRADBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。